Clathriol

Description

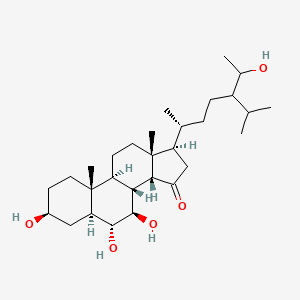

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H50O5 |

|---|---|

Molecular Weight |

478.7 g/mol |

IUPAC Name |

(3S,5S,6R,7R,8R,9S,10R,13R,14R,17R)-3,6,7-trihydroxy-17-[(2R)-5-(1-hydroxyethyl)-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |

InChI |

InChI=1S/C29H50O5/c1-15(2)19(17(4)30)8-7-16(3)21-14-23(32)25-24-20(10-12-29(21,25)6)28(5)11-9-18(31)13-22(28)26(33)27(24)34/h15-22,24-27,30-31,33-34H,7-14H2,1-6H3/t16-,17?,18+,19?,20+,21-,22-,24-,25-,26-,27-,28-,29-/m1/s1 |

InChI Key |

LRBORSRGSBLHKA-RVVNDSMHSA-N |

Isomeric SMILES |

C[C@H](CCC(C(C)C)C(C)O)[C@H]1CC(=O)[C@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(C)C(CCC(C)C1CC(=O)C2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C)C(C)O |

Synonyms |

clathriol |

Origin of Product |

United States |

Origin and Isolation Methodologies of Clathriol

Marine Sponge Source Organisms

Clathriol and its analogues are primarily isolated from marine sponges belonging to the genus Clathria, which is part of the family Microcionidae researchgate.netmdpi.comwikipedia.org. This genus is known for producing a wide array of secondary metabolites with diverse chemical structures researchgate.net.

Clathria lissosclera is a significant primary source for the isolation of this compound. This compound (also referred to as this compound A) and this compound B, both polyoxygenated steroids, have been isolated from this New Zealand marine sponge researchgate.netmdpi.comnih.govresearchgate.netacs.org. These compounds are notable for possessing the rare 14β-stereochemistry, a structural feature that occurs naturally only in marine sponges researchgate.netmdpi.comnih.govacs.orgnih.gov.

Another marine sponge, Clathria gombawuiensis, collected from Korean waters, has also been identified as a source of this compound. Six new polyoxygenated steroids, along with this compound (referred to as compound 7 in some studies), were isolated from Clathria gombawuiensis acs.orgnih.govscispace.com. The genus Clathria encompasses a large number of species, and other Clathria species have also been investigated for their secondary metabolites, contributing to the broader understanding of compounds found within this genus mdpi.comresearchgate.netcalpoly.edunih.gov. For instance, Clathria frondifera from the east coast of India has been studied for its chemical composition niscpr.res.in.

The collection of Clathria lissosclera, a key source of this compound, has been reported from the New Zealand seas, specifically near the Three Kings Islands, at a depth of 100 meters researchgate.netnih.govacs.org. Other Clathria species have been collected from various locations, including the Red Sea and South Australia researchgate.netmdpi.com. A Clathria species of interest for extraction protocols was collected by SCUBA at a depth of 10 meters in May 2006, off St. Thomas, US Virgin Islands calpoly.edu. Clathria gombawuiensis was collected from Korean marine waters acs.orgnih.gov.

Here is a summary of the marine sponge sources and their collection details:

| Sponge Species | Geographic Location | Bathymetric Depth (approx.) | This compound Type Isolated |

| Clathria lissosclera | Three Kings Islands, New Zealand | 100 m | This compound (A), this compound B researchgate.netnih.govacs.org |

| Clathria gombawuiensis | Korean marine waters | Not specified | This compound (compound 7) acs.orgnih.gov |

| Clathria sp. | Red Sea | Not specified | Clathsterol (B1249826) (related sterol) researchgate.netmdpi.com |

| Clathria sp. | St. Thomas, US Virgin Islands | 10 m | This compound (previously isolated) calpoly.edu |

| Clathria frondifera | Nagapattinam, East Coast of India | 30 m | N-methylpyrrolidone (other compound) niscpr.res.in |

Extraction Protocols from Biological Matrixes

The extraction of this compound from the biological matrix of marine sponges typically involves solvent-based methods. For Clathria lissosclera, a methanolic extract obtained from the sponge was partitioned on a polymeric reversed-phase support acs.org. Another approach involved bioassay-guided fractionation of a crude extract (CHCl₃-MeOH) from a Clathria sp. collected from the Red Sea, leading to the isolation of related sulfated sterols like clathsterol researchgate.netmdpi.com.

A general extraction scheme for marine sponges, such as a Clathria species from the US Virgin Islands, involves soaking the sample in 100% methanol (B129727) (MeOH) multiple times to extract polar compounds, followed by extraction with 100% dichloromethane (B109758) (CH₂Cl₂) for non-polar compounds. The solvent is then removed under vacuum, and the crude extracts can be further partitioned (e.g., with hexanes and 90% MeOH/water) calpoly.edu.

Chromatographic Separation Techniques for this compound Isolation

Chromatographic techniques are crucial for separating and purifying this compound from complex crude extracts. These techniques exploit the differing partitioning behavior of solutes between a stationary phase and a mobile phase bbc.co.ukrotachrom.comirejournals.com.

Medium Pressure Liquid Chromatography (MPLC) has been specifically employed in the isolation of this compound. After initial partitioning, subsequent separation using MPLC afforded this compound from the extract of Clathria lissosclera acs.org. MPLC is a chromatographic method that uses moderate pressures to achieve separation, often serving as an intermediate purification step before higher-resolution techniques like HPLC researchgate.netwgtn.ac.nz. Further purification steps can include reverse-phase HPLC researchgate.net.

Advanced Structural Elucidation of Clathriol and Stereochemical Assignments

Spectroscopic Methodologies for Structural Determination

The determination of Clathriol's complex chemical architecture relied heavily on a synergistic approach combining various NMR experiments and high-resolution mass spectrometry.

Mass Spectrometry (MS) Applications

Mass spectrometry played a crucial role in determining the molecular weight and elemental composition of this compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to establish the molecular formula of this compound as C₂₉H₅₀O₅ acs.org. The observation of molecular ions in both positive and negative ion modes provided strong evidence for this formula. Specifically, an [M + H]⁺ ion was observed at m/z 479.37542 (with a delta of 3.7 ppm), and an [M - H]⁻ ion was observed at m/z 477.35816 (with a delta of 1.5 ppm) acs.org. These precise mass measurements are fundamental for confirming the elemental composition and are a cornerstone of natural product structure elucidation.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Method | Information Obtained for this compound |

| HR-ESI-MS | Molecular Formula: C₂₉H₅₀O₅ acs.org [M + H]⁺: m/z 479.37542 (Δ 3.7 ppm) acs.org [M - H]⁻: m/z 477.35816 (Δ 1.5 ppm) acs.org |

| ¹H NMR | Observation of 46 protons attached to carbon; chemical shifts and coupling patterns for proton environments acs.org. |

| ¹³C NMR | Observation of 29 carbon atoms; identification of carbon types (CH₃, CH₂, CH, Cq) acs.org. |

| HSQC | One-bond proton-carbon connectivities acs.org. |

| HMBC | Long-range proton-carbon correlations (2-4 bonds) for establishing ring connectivities (A/B, C/side chain) and functional group placement (ketone in ring D) acs.org. |

| NOE | Relative stereochemistry: trans A/B ring fusion, chair conformations of A, B, and C rings, axial CH₃-19, β configurations of CH₃-18 and side chain acs.org. |

| 1D TOCSY | Identification of spin systems; used for this compound A to confirm a six-membered ring by H-3 correlations to C-1 and C-2. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), specifically Electrospray High-Resolution Mass Spectrometry (ESHRMS), played a crucial role in determining the precise molecular formula of this compound. Analysis of the ESHRMS data provided highly accurate mass-to-charge (m/z) ratios for both positive and negative ions, which were then used to deduce the elemental composition. For this compound, the ESHRMS analysis indicated a molecular formula of C29H51O5. bioregistry.io

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Observed m/z | Calculated m/z (for C29H51O5) | Molecular Formula |

| Positive | 479.37542 | 479.37365 | C29H51O5 |

| Negative | 477.35816 | 477.35745 | C29H49O5 |

Electrospray Ionization Mass Spectrometry (ESIMS/MS)

Electrospray Ionization Mass Spectrometry (ESIMS/MS) contributed significantly to the structural elucidation by providing detailed fragmentation patterns. This technique involves fragmenting selected ions and analyzing the resulting daughter ions, which offers insights into the connectivity of atoms and the presence of specific functional groups within the molecule. While specific fragmentation patterns for this compound are not detailed in general overviews, ESIMS/MS is a standard technique used in conjunction with other spectroscopic methods (like NMR) to unequivocally determine complex natural product structures, as seen in the elucidation of related compounds. bioregistry.io

X-ray Crystallographic Analysis for Absolute Configuration Determination (where applicable to this compound or its analogues)

X-ray crystallographic analysis has been instrumental in confirming the relative and absolute configurations of complex organic molecules, including this compound and its analogues. For instance, X-ray crystallographic analysis was employed to determine the relative and absolute configurations of gombasterols A-F, which are polyoxygenated steroids isolated alongside this compound from the marine sponge Clathria gombawuiensis. Notably, the absolute configuration of this compound (referred to as compound 7 in some studies) was also assigned using these methods. nih.gov

The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous dispersion, which causes small differences in the intensities of Bijvoet pairs of reflections in non-centrosymmetric crystals. Advances in methodology, such as the Hooft-Spek approach, have made it possible to confidently determine absolute configurations even for compounds where oxygen is the heaviest atom, provided high-quality single crystals are obtained.

Characterization of Unusual Stereochemical Features

This compound possesses distinct stereochemical features that render its structure unusual among naturally occurring steroids.

cis C/D Ring Fusion

The 14β configuration in this compound directly implies a cis fusion between the C and D rings of the steroid nucleus. In contrast, the majority of naturally occurring steroids typically exhibit a trans C/D ring fusion. The cis C/D ring fusion was established through detailed analysis of NOE correlations. The strong correlations observed between H-14, H-8, and CH3-18 on the β-face provided compelling evidence for the cis arrangement of these rings, which is a significant deviation from the more common trans configuration found in most steroids.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Precursors of Clathriol

Proposed Biogenetic Origins within Marine Sponges

Clathriol was initially isolated from the New Zealand marine sponge Clathria lissosclera wikipedia.orgnih.gov. Subsequent investigations have also reported its presence in the Korean marine sponge Clathria gombawuiensis fishersci.se. Marine sponges (Phylum Porifera) are renowned for their ability to produce a wide array of unusual sterols, occupying a preeminent position among organisms in this regard wikipedia.org. The biosynthesis of these unique sterols often involves specialized pathways that diverge from the more common sterol synthesis routes found in other eukaryotic organisms wikipedia.orgmycocentral.eu. This compound is characterized as a novel polyoxygenated 14β-steroid, highlighting its distinct chemical architecture nih.govmpg.denih.gov.

Steroidal Precursor Hypotheses

The general biosynthesis of steroids in eukaryotes commences with the triterpene squalene. Squalene undergoes oxidation catalyzed by the enzyme oxidosqualene cyclase, leading to the formation of lanosterol (B1674476) in animals and fungi, or cycloartenol (B190886) in plants mycocentral.euwikipedia.org. These initial cyclic precursors then undergo a series of modifications to yield a vast diversity of sterols.

In marine sponges, the biosynthesis of unusual sterols, including this compound, is hypothesized to involve enzymatic transformations of the conventional cholesterol skeleton wikipedia.org. These transformations typically occur around the active sites of the 3β-hydroxyl group and Δ5 functionalities wikipedia.org. Specifically, the unique 6α,7β-dihydroxylation pattern observed in this compound suggests a particular enzymatic modification in its biogenetic pathway wikipedia.org. The co-occurrence of this compound with other highly oxygenated steroids, such as gombasterols A-F, in Clathria gombawuiensis further supports the hypothesis of shared or closely related steroidal precursors and biosynthetic routes within these sponges fishersci.se. These gombasterols possess common structural motifs, including a 3β,4α,6α,7β-tetrahydroxy or equivalent substitution pattern and a C-15 keto group fishersci.se.

Enzymatic Transformations and Oxidative Processes

The structural complexity and high degree of oxygenation in this compound are indicative of significant enzymatic transformations and oxidative processes during its biosynthesis. Marine sponges are known to perform various enzymatic oxidations on sterol ring systems. These include epoxidation (predominantly α,α and less commonly β,β), oxidation of allylic C-7 and C-4 carbons to yield alcohols of specific configurations, and isomerization of double bonds wikipedia.org. The modification of the tetracyclic carbon skeleton of steroids primarily occurs through such oxidative enzymatic transformations, which are often phylum-dependent wikipedia.org. The presence of multiple hydroxyl groups and the unusual 14β configuration in this compound underscore the specialized enzymatic machinery involved in its formation within Clathria species wikipedia.orgnih.govnih.gov.

Comparative Biosynthetic Studies with Related Marine Sterols

Marine sponges are prolific producers of a wide spectrum of unusual polar sterols, with their ring structures exhibiting considerable variation wikipedia.org. The biosynthesis of these diverse sterols often follows one of several main biogenetic pathways, including the 3β-hydroxy-Δ5-sterol, 3β-hydroxy-Δ7-sterol, 3β-hydroxy-Δ5,7-sterol, and 3α-hydroxy sterol pathways wikipedia.org.

This compound, as a "novel polyoxygenated 14β steroid," stands out due to its distinctive structural features nih.govmpg.denih.gov. Comparative studies with co-occurring polyoxygenated steroids, such as the gombasterols, provide clues about potential shared biosynthetic intermediates or parallel "diversity generating pathways" fishersci.semycocentral.euwikipedia.org. These pathways, prevalent in marine invertebrates, lead to a plethora of structurally complex steroids that are believed to serve ecological functions, such as chemical defense against predators or pathogens mycocentral.euwikipedia.org. The presence of similar oxygenation patterns and a common steroidal nucleus among these compounds suggests that the biosynthetic machinery in Clathria sponges is adept at introducing multiple oxygen functionalities at specific positions on the sterol scaffold.

Chemical Synthesis and Derivatization Strategies for Clathriol Analogues

Total Synthesis Approaches to Clathriol and its Core Skeleton

The total synthesis of complex polyoxygenated steroids like this compound presents significant synthetic challenges, largely due to their intricate stereochemistry and multiple functional groups nih.gov. While comprehensive reports detailing the total synthesis of this compound itself are not extensively documented in the public domain, synthetic efforts on structurally related marine steroids, such as xestobergsterol A and its analogues, provide insights into the strategies employed to construct such challenging core skeletons nih.gov. These synthetic endeavors often involve multi-step sequences designed to precisely control stereocenters and introduce oxygen functionalities at specific positions.

A crucial aspect of synthetic chemistry in natural product research is the confirmation of absolute configurations. For this compound A, similar methodologies to total synthesis have been instrumental in establishing its full absolute configuration, including the previously undefined side-chain. This highlights how synthetic routes, even if not culminating in the full total synthesis of the target molecule, are vital tools for structural elucidation and validation. The challenges typically encountered in synthesizing such molecules include the formation of the steroidal ring system with correct fusion, the stereoselective introduction of numerous hydroxyl groups, and the construction of the side chain with precise stereochemistry.

Semisynthetic Modifications and Derivatization Reactions

Semisynthesis involves the chemical modification of naturally isolated compounds, offering a practical approach to explore their chemical space, improve their properties, or generate new derivatives that may exhibit enhanced or altered biological activities. Derivatization reactions are also routinely employed for analytical purposes, such as preparing this compound for gas chromatography–mass spectrometry (GC–MS) analysis of marine sponge extracts nih.gov.

Regioselective Functional Group Manipulations

Given the polyoxygenated nature of this compound, achieving regioselectivity in functional group manipulations is paramount. Regioselective reactions ensure that modifications occur at desired positions without affecting other sensitive functional groups within the complex molecular scaffold. An example of such a manipulation reported for this compound A is its per-acetylation. This type of reaction, typically involving acetic anhydride (B1165640) or acetyl chloride, selectively acetylates hydroxyl groups, which can alter solubility, stability, and reactivity, and is often used for characterization or to protect hydroxyls during further synthetic steps.

Epimerization Studies

Epimerization studies are crucial for understanding the stereochemical stability of natural products and for potentially generating new epimeric analogues. For this compound A, base-induced epimerization has been reported. Such studies investigate how specific stereocenters within the molecule can be inverted under defined chemical conditions, providing insights into the thermodynamic stability of different stereoisomers and offering pathways to access novel, non-natural derivatives with potentially different biological profiles.

Reductive Transformations

Reductive transformations involve the addition of hydrogen or the removal of oxygen from functional groups, leading to changes in the oxidation state of specific atoms. For this compound A, sodium borohydride (B1222165) (NaBHa) reduction has been documented. Sodium borohydride is a common reducing agent used to convert ketones or aldehydes into alcohols. This type of transformation can be employed to modify the functionality of this compound, potentially altering its polarity, reactivity, or interaction with biological targets.

Design Principles for New this compound Analogues

The design of new this compound analogues is fundamentally guided by structure-activity relationship (SAR) studies. These studies aim to elucidate how specific structural features of this compound correlate with its biological activities nextmovesoftware.com. The unique 14β stereochemistry and the extensive polyoxygenation pattern are recognized as key structural determinants influencing this compound's properties wikipedia.orgnih.gov.

Analogues are designed by systematically introducing targeted modifications to the this compound scaffold. This can involve altering the number or position of hydroxyl groups, modifying the side chain, or introducing different functionalities to the steroidal core. The objective is to investigate how these chemical changes impact the compound's biological activity, stability, and selectivity. For instance, understanding the critical functional groups responsible for its anti-inflammatory activity allows for the rational design of derivatives with improved potency or reduced off-target effects. Synthetic strategies for analogue design often involve a combination of total synthesis of simplified core structures and semisynthetic modifications of the natural product, enabling a comprehensive exploration of the chemical space around the this compound scaffold nextmovesoftware.com.

Mechanistic Investigations of Clathriol S Biological Activities

Anti-inflammatory Modulations

Clathriol's anti-inflammatory properties are primarily attributed to its ability to modulate key cellular responses involved in the inflammatory cascade, including the inhibition of reactive oxygen species production and the regulation of histamine (B1213489) release.

Inhibition of Superoxide (B77818) Anion Production in Human Peripheral Blood Neutrophils (fMLP, PMA stimulated)

This compound B has been shown to moderately inhibit the production of superoxide anion (O₂⁻) from agonist-stimulated human peripheral blood neutrophils (HPBNs). nih.govwikipedia.orgwikipedia.org Superoxide anion is a highly reactive oxygen species (ROS) and a critical pro-inflammatory mediator, implicated in the pathogenesis of various inflammatory disorders. wikipedia.orgciteab.com

Studies have investigated this compound B's inhibitory effects against superoxide production stimulated by N-formyl-methionine-leucyl-phenylalanine (fMLP) and phorbol (B1677699) myristate acetate (B1210297) (PMA), two common activators of neutrophil oxidative burst. nih.govciteab.comciteab.comfishersci.ca While specific IC₅₀ values for this compound B itself are not consistently reported across all studies, related marine sterols (compounds 209 and 210, likely this compound derivatives) demonstrated inhibitory activity. Compound 209, for instance, exhibited 76% inhibition of superoxide production in human peripheral blood neutrophils at a concentration of 30 µM. nih.gov

Table 1: Inhibition of Superoxide Anion Production in HPBNs by Related Marine Sterols

| Compound | Stimulus (Concentration) | IC₅₀ (µg/mL) | Inhibition (%) at 30 µM |

| 209 | fMLP | -33 | 76 |

| 209 | PMA | 27 | N/A |

| 210 | fMLP | 140 | N/A |

| 210 | PMA | 130 | N/A |

| Note: Data for compounds 209 and 210 are presented as reported in the source, which describes them in the context of this compound B and other marine steroids. nih.gov |

Histamine Release Inhibition in Rat Mast Cells

This compound and its derivatives have also demonstrated the ability to inhibit histamine release from mast cells. Histamine is a crucial mediator in allergic reactions and inflammatory responses, released from mast cell granules upon activation. nih.govnih.gov

A marine sterol (compound 208), structurally related to clathriols, showed significant histamine release inhibitory activity in rat mast cells with an IC₅₀ value of 0.8 ± 0.32 µg/mL. nih.gov Furthermore, compound 209, also discussed in the context of clathriols, displayed a 72% inhibition of histamine release in peritoneal mast cells. nih.gov This suggests a role for clathriols in modulating mast cell degranulation, thereby contributing to anti-allergic and anti-inflammatory effects.

Table 2: Inhibition of Histamine Release in Rat Mast Cells by Related Marine Sterols

| Compound | IC₅₀ (µg/mL) | Inhibition (%) |

| 208 | 0.8 ± 0.32 | N/A |

| 209 | N/A | 72 |

| Note: Data for compounds 208 and 209 are presented as reported in the source, which describes them in the context of this compound B and other marine steroids. nih.gov |

Pro-inflammatory Mediator Regulation

Beyond direct superoxide inhibition, this compound B's anti-inflammatory action extends to the broader regulation of pro-inflammatory mediators. By inhibiting the production of superoxide from human peripheral blood neutrophils, this compound B directly interferes with a key component of the inflammatory process. wikipedia.orgwikipedia.org Superoxide radicals contribute to cellular damage and are part of a wider array of pro-inflammatory substances, including cytokines like tumor necrosis factor-α (TNF-α), interleukins (IL-1β, IL-6), and other lipid mediators such as prostaglandins (B1171923) and leukotrienes. sci-hub.senih.gov The modulation of such reactive species by this compound B underscores its potential in mitigating oxidative stress and inflammation.

Metabolic Signaling Pathway Interactions

This compound has also been investigated for its interactions with metabolic signaling pathways, particularly its influence on glucose uptake and the activation of key metabolic kinases.

Enhancement of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-d-glucose (2-NBDG) Uptake in Adipocytes

This compound, along with other polyoxygenated steroids isolated from marine sponges, has been observed to moderately enhance the uptake of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-d-glucose (2-NBDG) in differentiated 3T3-L1 adipocytes. nih.govfishersci.ptwikipedia.orgfishersci.cawikipedia.org 2-NBDG is a fluorescent glucose analog widely utilized as a probe to monitor cellular glucose uptake, reflecting the metabolic activity related to glucose transport. citeab.comciteab.comidrblab.netuni-freiburg.de This enhancement suggests that this compound may play a role in improving glucose utilization in adipocytes, which are crucial for energy storage and metabolic regulation.

Phosphorylation of AMP-Activated Protein Kinase (AMPK)

Further mechanistic studies indicate that this compound (and related polyoxygenated steroids) promotes the phosphorylation of AMP-activated protein kinase (AMPK) in differentiated mouse C2C12 skeletal myoblasts. nih.govfishersci.ptfishersci.cawikipedia.org AMPK is a highly conserved serine/threonine protein kinase that acts as a central regulator of cellular energy homeostasis. labsolu.ca Its activation, typically through phosphorylation, signals a state of low cellular energy and triggers catabolic processes that produce ATP, while inhibiting ATP-consuming anabolic pathways. The phosphorylation of AMPK by this compound suggests its involvement in modulating cellular energy metabolism, potentially leading to increased glucose uptake and fatty acid oxidation. Additionally, the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK, was also enhanced, further supporting this compound's influence on lipid metabolism. nih.govfishersci.ptfishersci.cawikipedia.org

Phosphorylation of Acetyl-CoA Carboxylase (ACC)

This compound has been implicated in the modulation of metabolic pathways, specifically through its association with the phosphorylation of Acetyl-CoA Carboxylase (ACC). Research has indicated that this compound (specifically this compound (7), isolated from the marine sponge Clathria gombawuiensis) is linked to the phosphorylation of both AMP-activated protein kinase (AMPK) and ACC in differentiated mouse C2C12 skeletal myoblasts. nih.gov

Acetyl-CoA carboxylase is a biotin-dependent enzyme (EC 6.4.1.2) that plays a critical role in fatty acid metabolism by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. nih.gov This reaction represents the first and rate-limiting step in de novo fatty acid biosynthesis. nih.gov The activity of ACC is subject to complex regulation, notably through covalent modification such as phosphorylation. nih.gov Phosphorylation, particularly by AMP-activated protein kinase (AMPK), leads to the inactivation of ACC. nih.gov This inactivation results in a decrease in malonyl-CoA levels, which in turn can influence fatty acid oxidation by allosterically inhibiting carnitine palmitoyltransferase 1 (CPT-1).

Other Documented Preclinical Activities in Related Clathria Metabolites

Beyond its influence on ACC phosphorylation, this compound and other related metabolites from the Clathria genus exhibit a range of preclinical activities, excluding cytotoxic, antiviral, and antifungal effects unless directly linked to this compound's mechanistic research.

This compound B , a marine sterol isolated from the New Zealand sponge Clathria lissosclera, has demonstrated notable anti-inflammatory properties. It has been shown to inhibit the release of histamine from human basophils and lung tissue, and to attenuate the contractile response to histamine. Furthermore, this compound B inhibits the production of superoxide from human peripheral blood neutrophils, a process implicated in the pathogenesis of inflammatory disorders.

Another related compound, Clathriolide , isolated from the marine demosponge Clathria (Thalysias) vulpina, has shown potential in attenuating angiotensin-converting enzyme (ACE) activity. This compound also exhibits significant antioxidant properties against free radical species.

Cellular and Molecular Targets Identification

Investigations into the mechanisms of action of this compound and its derivatives have led to the identification of several cellular and molecular targets.

Acetyl-CoA Carboxylase (ACC) and AMP-activated protein kinase (AMPK) have been identified as molecular targets, given the observed phosphorylation of these enzymes in the presence of this compound (7) from Clathria gombawuiensis. nih.gov This suggests this compound's involvement in lipid metabolism regulation.

The anti-inflammatory and anti-allergic activities of this compound and this compound B point to their interaction with pathways involved in histamine release . This compound B, in particular, has been shown to indirectly interact with cellular signaling systems, leading to the inhibition of phospholipase C (PLC) activity. This inhibition is coupled with a reduction in intracellular Ca2+-mobilization from intracellular Ca2+-stores, which are early events in IgE-dependent mediator release. Additionally, the ability of this compound B to block superoxide production in human blood neutrophils indicates its action on cellular processes related to oxidative stress and inflammation.

The diverse range of biological activities and identified targets underscores the potential of this compound and its related metabolites as promising compounds for further pharmacological exploration.

Structure Activity Relationship Sar Studies of Clathriol and Its Analogues

Impact of Stereochemistry on Biological Potency

Stereochemistry, the study of the spatial arrangement of atoms in molecules, profoundly influences biological activity. uou.ac.inwikipedia.org Different stereoisomers of a compound, while possessing the same molecular formula and connectivity, can exhibit vastly different pharmacological effects due to their unique three-dimensional structures and interactions with chiral biological systems like receptors. uou.ac.innih.gov

Clathriols A and B, isolated from the New Zealand marine sponge Clathria lissosclera, are notable for their rare natural 14β-stereochemistry, a structural feature predominantly found in marine sponges. researchgate.netmdpi.com This specific stereochemical configuration is considered crucial, making them structurally and biologically similar to contignasterol (B1217867), another marine sterol with anti-allergic and anti-inflammatory properties. researchgate.netmdpi.com

Research indicates that even subtle changes in stereochemistry can significantly alter a compound's potency. For instance, in studies of tetrahydrolipstatin (THL), an FDA-approved anti-obesity drug, the stereochemistry played a modulating role on its inhibitory activity against porcine pancreatic lipase. While THL itself was the most potent inhibitor (IC₅₀ = 4.0 nM), its enantiomer was significantly less active (IC₅₀ = 77 nM), and other diastereomers showed a wide range of activities (IC₅₀ = 8.0 to 930 nM). This highlights how the precise spatial arrangement of atoms dictates the efficacy of a compound. nih.gov

In the context of clathriols, their unique 14β-stereochemistry is believed to contribute to their anti-inflammatory and anti-allergy activities, including their ability to inhibit superoxide (B77818) production in human peripheral blood neutrophils. researchgate.netmdpi.com While their biological action in blocking histamine (B1213489) release was found to be less powerful compared to contignasterol, their distinct stereochemical features are key to their observed effects. mdpi.com

Influence of Oxygenation Patterns

The pattern and degree of oxygenation within a steroidal scaffold like clathriol can significantly influence its biological activity. Oxygen-containing functional groups (e.g., hydroxyl, carbonyl) are critical for hydrogen bonding and other polar interactions with biological targets. Clathriols A and B are described as "novel polyoxygenated steroids," implying that the presence and arrangement of multiple oxygen atoms are integral to their structure and, by extension, their biological profile. mdpi.com

While specific detailed research findings on varying oxygenation patterns within the this compound series were not extensively detailed in the provided search results, the general principle of oxygenation's importance in marine steroids is well-established. Marine organisms, particularly sponges, are known to produce a diverse array of polyoxygenated steroids with potent biological activities, including anti-inflammatory effects. mdpi.com The specific positions and stereochemistry of these oxygen functionalities on the this compound core are expected to play a crucial role in mediating their interaction with cellular pathways and enzymes involved in inflammation and allergic responses.

Comparison of this compound A and this compound B Activities

This compound A and this compound B are both polyoxygenated steroids isolated from the same marine sponge, Clathria lissosclera, and share the unusual 14β-stereochemistry. researchgate.netmdpi.com Both compounds exhibit anti-allergy and moderate anti-inflammatory properties, primarily by blocking superoxide production in human peripheral blood neutrophils. researchgate.netmdpi.com

However, there are subtle differences in their reported activities. This compound B, in particular, has been more extensively studied for its anti-inflammatory pharmacology, with reports dating back to 2000 and further studies in 2003 and more recently. mdpi.com While both are considered anti-allergy molecules, their action in inhibiting histamine release has been noted to be less potent compared to contignasterol and its derivatives. mdpi.com

The provided information suggests that while they share similar core activities, there might be nuanced differences in their potencies or specific mechanisms that warrant further detailed comparative analysis. Without explicit quantitative data directly comparing their activities in the same assay, a precise differential activity profile is not fully established in the provided snippets.

Advanced Research Methodologies and Analytical Techniques in Clathriol Research

Advanced Spectroscopic Methods (as applied to complex marine natural products)

The elucidation of the complex, three-dimensional structure of marine natural products like Clathriol is heavily reliant on a combination of advanced spectroscopic techniques. The low abundance of these compounds often requires highly sensitive instrumentation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for complex organic molecules. ethernet.edu.et For a molecule like this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are required. hyphadiscovery.com These experiments reveal through-bond correlations between protons and carbons, allowing researchers to piece together the carbon skeleton and the relative stereochemistry of the molecule. hyphadiscovery.comyoutube.com For challenging assignments or to determine the absolute configuration, advanced techniques such as NOESY, which measures through-space interactions, may be employed. hyphadiscovery.com The use of high-field instruments equipped with cryoprobes significantly enhances sensitivity, making it possible to obtain detailed structural information from microgram quantities of the isolated compound. nih.gov

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecule and analyzing the resulting pieces to gain insights into the connectivity of different structural motifs. youtube.com

Table 1: Spectroscopic Techniques in this compound Structural Analysis

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity. | Defines the number and type of protons, their chemical shifts, and coupling patterns to map out proton networks. |

| ¹³C NMR | Carbon skeleton framework. | Identifies the number and type of carbon atoms (e.g., methyl, methylene, quaternary). |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms. | Establishes the complete bonding framework by correlating ¹H-¹H (COSY), ¹H-¹³C one-bond (HSQC), and ¹H-¹³C long-range (HMBC) interactions. hyphadiscovery.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and formula. | Determines the exact elemental composition of this compound. |

| Tandem Mass Spectrometry (MS/MS) | Structural fragments and connectivity. | Provides evidence for substructures within the molecule by analyzing fragmentation patterns. |

Bioassay Development and Optimization for Specific Targets

To investigate the therapeutic potential of this compound, specific and sensitive bioassays are developed to measure its effects on biological targets.

A superoxide (B77818) inhibition assay is designed to measure the capacity of this compound to inhibit the production of superoxide radicals (O₂•⁻), which are harmful reactive oxygen species implicated in oxidative stress and various diseases. arborassays.com These assays often use a system, such as xanthine (B1682287)/xanthine oxidase, to generate superoxide anions. cellbiolabs.com A detector molecule, like a tetrazolium salt (e.g., WST-1 or NBT), is then reduced by the superoxide to produce a colored formazan (B1609692) product that can be measured spectrophotometrically. nih.govkamiyabiomedical.comtiarisbiosciences.com The presence of an inhibitor like this compound would decrease the amount of superoxide available to reduce the detector, thus leading to a lower colorimetric signal. cellbiolabs.compubcompare.ai The assay is optimized for factors like substrate concentration, enzyme activity, and incubation time to ensure a robust and reproducible measurement of this compound's inhibitory activity, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the superoxide-generating activity). kamiyabiomedical.com

Glucose uptake assays are employed to determine if this compound can modulate the transport of glucose into cells, a process relevant to metabolic disorders like diabetes. A common method involves using a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose. Cells are incubated with the labeled analog in the presence and absence of this compound. After incubation, the cells are washed to remove any extracellular label, and the amount of radioactivity taken up by the cells is measured using a scintillation counter. An increase or decrease in radioactivity in the presence of this compound indicates its effect on glucose transport. Assay optimization includes determining the optimal cell density, incubation time, and concentration of the labeled glucose analog.

Table 2: Bioassay Principles for this compound Activity

| Assay Type | Principle | Endpoint Measured |

|---|---|---|

| Superoxide Inhibition Assay | A superoxide-generating system (e.g., xanthine oxidase) produces O₂•⁻, which reduces a chromogenic substrate. This compound's ability to scavenge O₂•⁻ or inhibit the enzyme reduces the color change. cellbiolabs.comnih.gov | Decrease in absorbance at a specific wavelength, indicating inhibition of superoxide production or direct scavenging. |

| Glucose Uptake Assay | Cells are incubated with a labeled glucose analog. The amount of label incorporated into the cells reflects the rate of glucose transport. | Measurement of intracellular radioactivity or fluorescence, indicating the modulation of glucose uptake by this compound. |

Chemoinformatic and Computational Approaches for SAR and Target Prediction

Chemoinformatics and computational chemistry are powerful tools for accelerating the study of natural products like this compound. nih.govnih.gov These methods help in understanding the relationship between the molecule's structure and its biological activity (Structure-Activity Relationship, SAR) and in identifying its potential protein targets. nih.govresearchgate.netmdpi.com

SAR Studies: By creating a virtual library of this compound analogs with slight chemical modifications, researchers can use computational models to predict how these changes might affect biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in physicochemical properties (descriptors) of the analogs with their predicted activity. researchgate.net This in silico screening helps prioritize the synthesis of the most promising derivatives for further testing, saving significant time and resources. nih.gov

Target Prediction: Identifying the specific protein(s) that this compound interacts with is crucial for understanding its mechanism of action. Ligand-based approaches compare the 3D shape and chemical features of this compound to databases of known drugs and bioactive molecules. mdpi.com A high degree of similarity to a compound with a known target suggests that this compound might interact with the same target. researchgate.net Structure-based approaches, such as molecular docking, involve computationally "placing" the this compound molecule into the binding sites of various proteins from structural databases. researchgate.net A high-scoring docking pose, indicating a favorable binding interaction, predicts a potential protein target for this compound, which can then be validated experimentally. mdpi.comresearchgate.net

Table 3: Computational Approaches in this compound Research

| Methodology | Purpose | How It's Applied to this compound |

|---|---|---|

| QSAR Modeling | Predict activity of analogs. | Correlates computed molecular descriptors of virtual this compound derivatives with potential biological activity to guide synthesis. |

| Pharmacophore Modeling | Identify essential structural features for activity. | Defines the 3D arrangement of features in this compound necessary for binding to its target, used for virtual screening. researchgate.net |

| Molecular Docking | Predict binding mode and affinity to a protein target. | Docks the 3D structure of this compound into the active sites of potential protein targets to predict binding interactions and identify likely targets. researchgate.net |

| Ligand-Based Virtual Screening | Identify potential targets based on similarity to known ligands. | Screens databases of known bioactive compounds to find molecules structurally similar to this compound, thereby predicting its potential targets. mdpi.com |

Stable Isotope Labeling for Biosynthetic Pathway Elucidation

Understanding how the marine organism that produces this compound assembles this complex molecule requires elucidating its biosynthetic pathway. Stable isotope labeling is a classic and powerful technique for this purpose. nih.gov The method involves feeding the producing organism simple, non-radioactive, isotopically-enriched precursors (e.g., ¹³C-labeled acetate (B1210297), ¹⁵N-labeled amino acids).

The organism incorporates these labeled precursors into its metabolic pathways, ultimately integrating the heavy isotopes into the structure of this compound. The labeled this compound is then isolated, and its structure is analyzed using NMR spectroscopy and mass spectrometry. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-deoxy-D-[³H]glucose |

| Acetate |

Future Research Directions and Preclinical Development Potential

Elucidation of Complete Biosynthetic Pathways

Currently, the biosynthetic pathway of Clathriol is not described in the scientific literature. Understanding how the marine sponge Clathria lissosclera, or its associated microorganisms, synthesizes this complex steroid is a critical first step. Future research should focus on:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Clathria lissosclera and its symbiotic microbes could identify gene clusters encoding for the enzymes responsible for steroid synthesis and modification.

Isotopic Labeling Studies: Feeding the sponge with isotopically labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or cholesterol) and tracking the incorporation of these labels into the this compound structure can delineate the primary metabolic building blocks and enzymatic transformations.

Enzyme Identification and Characterization: Identifying and characterizing the specific enzymes (e.g., P450 monooxygenases, reductases, isomerases) involved in the hydroxylation and the unusual 14β stereochemistry will be crucial. This could pave the way for future biocatalytic production methods.

Development of Efficient Total Synthesis Strategies

To date, a total synthesis of this compound has not been reported. The development of a robust and efficient synthetic route is paramount for several reasons: it would confirm the proposed structure, provide access to larger quantities of the compound for extensive biological testing, and allow for the creation of analogues with potentially improved properties. Key considerations for a total synthesis strategy include:

Stereoselective Construction of the 14β Steroid Core: The cis-fusion of the C and D rings is a significant stereochemical challenge that will require innovative synthetic methodologies.

Controlled Introduction of Oxygenation: The multiple hydroxyl groups on the this compound scaffold must be introduced with high regio- and stereoselectivity.

Convergent vs. Linear Approaches: A convergent strategy, where different fragments of the molecule are synthesized separately before being combined, may prove more efficient for a complex molecule like this compound.

Identification of Novel Molecular Targets and Signaling Cascades

While this compound has demonstrated in vitro anti-inflammatory activity, the precise molecular targets and signaling pathways it modulates remain unknown. nih.govacs.org Future research in this area should include:

Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to identify the specific proteins that this compound binds to within inflammatory cells like neutrophils and mast cells.

Pathway Analysis: Once potential targets are identified, further studies will be needed to understand how this compound affects downstream signaling cascades. This could involve investigating its impact on key inflammatory pathways such as NF-κB, MAPK, and JAK/STAT.

Enzyme Inhibition Assays: Given its anti-inflammatory effects, this compound should be screened against a panel of enzymes known to be involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases.

Exploration of this compound as a Chemical Probe for Biological Processes

The unique structure of this compound makes it a potential candidate for development as a chemical probe to study specific biological processes. Once its molecular target is identified, this compound or a modified version could be used to:

Investigate Target Function: A labeled version of this compound (e.g., fluorescent or biotinylated) could be used to visualize the localization and dynamics of its target protein within cells.

Modulate Biological Pathways: this compound could be used to selectively inhibit or activate its target, allowing researchers to study the role of that protein in various cellular processes related to inflammation and beyond.

Potential as Lead Compounds for Mechanistic Studies in Inflammatory and Metabolic Research

The established anti-inflammatory activity of this compound provides a strong foundation for its development as a lead compound. nih.govacs.org Initial studies have shown that this compound can inhibit the activation of human peripheral blood neutrophils and reduce histamine (B1213489) release from rat peritoneal mast cells. acs.org

| Cell Type | Effect of this compound (at 30 µM) |

| Human Peripheral Blood Neutrophils | 76% inhibition of activation |

| Rat Peritoneal Mast Cells | 72% inhibition of histamine release |

Future research should expand on these findings to explore its potential in both inflammatory and metabolic research:

Mechanism of Anti-inflammatory Action: Deeper investigation into how this compound achieves its inhibitory effects on neutrophils and mast cells is needed. This could involve studying its influence on calcium signaling, degranulation, and cytokine production in these cells.

Link between Inflammation and Metabolism: Chronic inflammation is a key driver of many metabolic disorders. Future studies could explore whether this compound's anti-inflammatory properties can positively impact metabolic parameters in cellular or animal models of diseases like insulin (B600854) resistance, obesity, and atherosclerosis. The interplay between inflammation and metabolism is a critical area of research where novel modulators are needed.

Q & A

Q. What methodologies are employed to isolate and structurally characterize Clathriol from marine organisms?

this compound is isolated via organic solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like HPLC or column chromatography. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and mass spectrometry (HR-ESI-MS). For example, this compound A (32) and B (33) were distinguished by comparing NMR spectral data with known sterols like contignasterol, confirming their tetracyclic core and side-chain variations . Purity is validated via HPLC and melting point analysis.

Q. Which bioassays are standard for evaluating this compound’s anti-inflammatory activity?

Common assays include:

- Superoxide inhibition : Human peripheral blood neutrophils are stimulated with fMLP (N-formylmethionine-leucyl-phenylalanine) or PMA (phorbol myristate acetate), and superoxide radical production is measured via cytochrome C reduction. This compound A (32) showed IC₅₀ values of 33 μM (fMLP) and 140 μM (PMA), while this compound B (33) exhibited 271 μM (fMLP) and 130 μM (PMA) .

- Cytotoxicity screening : HL-60 cell lines are treated with this compound, and viability is assessed via MTT or trypan blue exclusion assays. This compound A showed no significant cytotoxicity in HL-60 cells .

How are research questions formulated to investigate this compound’s structure-activity relationships (SAR)?

SAR studies require hypothesis-driven questions, such as:

- “Does the hydroxylation pattern in this compound’s tetracyclic core influence anti-inflammatory potency?”

- “How does side-chain unsaturation modulate bioavailability?” Methods include synthesizing analogs, testing bioactivity, and applying multivariate analysis to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values. Literature reviews and molecular docking simulations guide hypothesis generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between this compound analogs?

Discrepancies in NMR spectra (e.g., between this compound A and B) are addressed by:

- Independent spectral re-analysis under standardized conditions (solvent, temperature).

- Comparing data with structurally related compounds (e.g., contignasterol’s B/C/D rings) to identify conserved signals.

- Utilizing advanced techniques like NOESY to confirm stereochemistry and HMBC to assign long-range couplings . Contradictions may arise from subtle conformational changes or solvent-induced shifts, requiring iterative validation .

Q. What experimental designs differentiate this compound’s mechanism of action in PMA- vs. fMLP-activated pathways?

PMA activates protein kinase C (PKC), while fMLP triggers G-protein-coupled receptor pathways. To dissect mechanisms:

- Use pathway-specific inhibitors (e.g., PKC inhibitors for PMA; pertussis toxin for fMLP).

- Measure intracellular calcium flux (fMLP) or NADPH oxidase assembly (PMA) in this compound-treated neutrophils.

- Conduct transcriptomic profiling to identify differentially expressed genes post-treatment .

Q. How can this compound’s moderate bioactivity (IC₅₀ > 30 μM) be optimized for therapeutic potential?

Strategies include:

- Structural modification : Introducing electron-withdrawing groups to enhance target binding or improve solubility via glycosylation.

- Prodrug synthesis : Mask polar groups to increase membrane permeability.

- Combination therapy : Test synergy with NSAIDs (e.g., aspirin) to lower effective doses. Preclinical studies should prioritize ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .

Q. What statistical approaches validate this compound’s bioactivity data across independent studies?

- Apply meta-analysis to aggregate IC₅₀ values from multiple studies, using random-effects models to account for variability.

- Assess reproducibility via Bland-Altman plots or intraclass correlation coefficients (ICC).

- Use ANOVA to compare bioactivity across analogs, adjusting for batch effects (e.g., cell passage number) .

Q. How do researchers design comparative studies between this compound and synthetic anti-inflammatory agents?

- Experimental design : Randomized, blinded in vitro/in vivo studies with positive controls (e.g., dexamethasone).

- Endpoints : Measure IL-6, TNF-α suppression, and oxidative stress markers (e.g., MDA, SOD levels).

- Dose-response curves : Calculate EC₅₀ values to benchmark potency. Include toxicity thresholds (e.g., LD₅₀ in zebrafish models) .

Q. What methodologies address low this compound yields from natural sources?

- Synthetic biology : Heterologous expression of this compound biosynthetic genes in E. coli or yeast.

- Total synthesis : Develop enantioselective routes (e.g., Sharpless epoxidation) to construct the tetracyclic core.

- Cultivation optimization : Manipulate marine organism growth conditions (light, salinity) to enhance production .

Q. How are ethical considerations integrated into this compound research involving animal/human cells?

- Follow institutional review board (IRB) protocols for human neutrophil isolation (e.g., informed consent for blood donors).

- Adhere to ARRIVE guidelines for animal studies, minimizing sample sizes and using humane endpoints.

- Disclose conflicts of interest and ensure data transparency in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.